5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a piperazine moiety
Preparation Methods
The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, chlorophenyl, and piperazine groups. Common reagents used in these reactions include various alkylating agents, chlorinating agents, and piperazine derivatives. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Addition: Addition reactions can occur at the piperazine moiety, allowing for further functionalization.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine stands out due to its unique structural features and potential applications. Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents, such as:
- 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
These compounds share some structural similarities but differ in their specific substituents and resulting properties.
Properties
Molecular Formula |
C28H32ClN5 |
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Molecular Weight |
474.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H32ClN5/c1-19-8-6-7-9-23(19)32-14-16-33(17-15-32)25-18-24(28(3,4)5)30-27-26(20(2)31-34(25)27)21-10-12-22(29)13-11-21/h6-13,18H,14-17H2,1-5H3 |
InChI Key |
IFMXBYUIEOZKLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=C(C=C5)Cl)C(C)(C)C |
Origin of Product |
United States |
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